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molecular formula C14H9FN2O2 B8329579 1-(4-fluorophenyl)-1H-indazole-5-carboxylic acid

1-(4-fluorophenyl)-1H-indazole-5-carboxylic acid

Cat. No. B8329579
M. Wt: 256.23 g/mol
InChI Key: YPHXZIRXQDVOGC-UHFFFAOYSA-N
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Patent
US08067447B2

Procedure details

To a stirred solution of (1-(4-fluorophenyl)-1H-indazol-5-yl)methanol (0.45 g, 1.9 mmol) in acetone (10 mL) was added Jones's reagent (3 mL) dropwise at 0° C. The reaction mixture was stirred at rt for 1 hr and concentrated under reduced pressure. Water was added to the residue and the solid that separates out was filtered, washed with water and dried to give 1-(4-fluorophenyl)-1H-indazole-5-carboxylic acid (0.43 g, 1.7 mmol, 89% yield) as a yellow solid.
Name
(1-(4-fluorophenyl)-1H-indazol-5-yl)methanol
Quantity
0.45 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([CH2:17][OH:18])=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1.CC(C)=[O:21]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([C:17]([OH:21])=[O:18])=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
(1-(4-fluorophenyl)-1H-indazol-5-yl)methanol
Quantity
0.45 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)CO
Name
reagent
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
the solid that separates out was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.7 mmol
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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